molecular formula C8H6BrCl3N2 B597367 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1332600-04-0

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B597367
CAS No.: 1332600-04-0
M. Wt: 316.404
InChI Key: WHXQFJRGBFYQLH-UHFFFAOYSA-N
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Description

“8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 1332600-04-0 . It has a linear formula of C8H6BrCl3N2 .


Synthesis Analysis

Imidazo[1,2-a]pyridines, the core structure of this compound, have been well studied in the past decade due to their importance as a bioactive scaffold . The synthesis of imidazo[1,2-a]pyridines has been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6 (7 (10)11)12-8 (5)13;/h1-4,7H;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The transformation of this compound is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p -toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.41 . It is a white solid and should be stored at 0-5°C . .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related bromo-imidazo[1,2-a]pyridine derivatives includes the development of new compounds with potential as enzyme inhibitors. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized, with molecular docking studies suggesting potential as tyrosyl-tRNA synthetase inhibitors, which could have implications for antibacterial therapy (Jabri et al., 2023).

Chemical Reactivity and Modification Techniques

The reactivity of imidazo[1,2-a]pyridine derivatives under different conditions has been explored to create a variety of functionalized compounds. For example, research on the SRN1 reactions with 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine demonstrated the relative reactivities of different electrophile halides, showcasing a method for diversifying the chemical structures based on the nucleophile's nature (Vanelle, Szabo, & Crozet, 2008).

Application in Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These studies revealed significant inhibition performance, indicating the potential for these compounds in protecting industrial materials (Saady et al., 2021).

Halogenation and Nitration Reactions

The halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been studied, providing insights into the formation of chloro, bromo, and iodo derivatives under specific conditions. These reactions are essential for further chemical modifications and the synthesis of targeted molecules for research and development (Yutilov et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, potential applications, and safety profile. As imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications , this compound may also have potential uses in medicinal chemistry.

Properties

IUPAC Name

8-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6(7(10)11)12-8(5)13;/h1-4,7H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXQFJRGBFYQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724376
Record name 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332600-04-0
Record name 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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